molecular formula C12H16Br2O B13627613 1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene

1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene

Cat. No.: B13627613
M. Wt: 336.06 g/mol
InChI Key: AXTSKNOPEQGKJK-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene is an organic compound with the molecular formula C12H16Br2O. This compound is characterized by the presence of a benzene ring substituted with a bromine atom and a 2-bromo-1-(tert-butoxy)ethyl group. It is a valuable intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

The synthesis of 1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene typically involves the bromination of 3-(2-bromo-1-(tert-butoxy)ethyl)benzene. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrocarbons.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield the corresponding phenol derivative.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene in chemical reactions involves the interaction of its bromine atoms with nucleophiles or electrophiles. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which the bromine atoms are attached. This results in the formation of new carbon-nucleophile bonds and the release of bromide ions .

In oxidation reactions, the compound undergoes electron transfer processes where the bromine atoms or the tert-butoxy group are oxidized to higher oxidation states, leading to the formation of new functional groups such as alcohols or carboxylic acids .

Comparison with Similar Compounds

1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene can be compared with other similar compounds, such as:

    1-Bromo-2-(tert-butoxymethyl)benzene: This compound has a similar structure but with the tert-butoxy group attached to a different position on the benzene ring.

    1-Bromo-4-(tert-butoxy)benzene: Another related compound with the tert-butoxy group attached to the para position relative to the bromine atom.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for targeted synthetic applications and research.

Properties

Molecular Formula

C12H16Br2O

Molecular Weight

336.06 g/mol

IUPAC Name

1-bromo-3-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]benzene

InChI

InChI=1S/C12H16Br2O/c1-12(2,3)15-11(8-13)9-5-4-6-10(14)7-9/h4-7,11H,8H2,1-3H3

InChI Key

AXTSKNOPEQGKJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(CBr)C1=CC(=CC=C1)Br

Origin of Product

United States

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